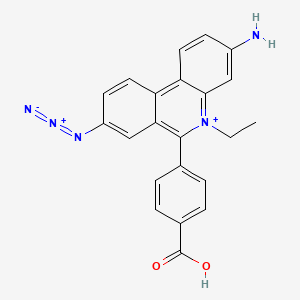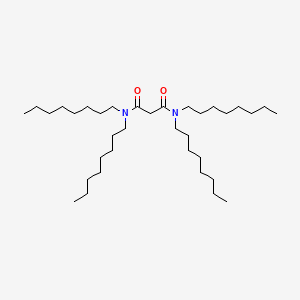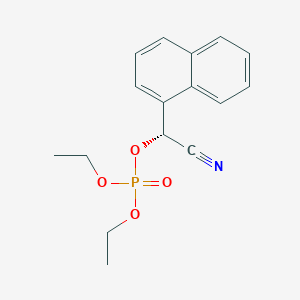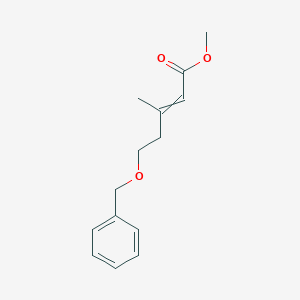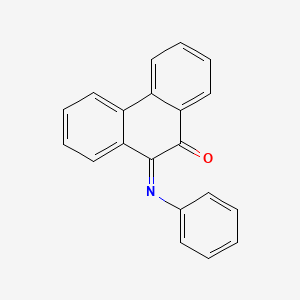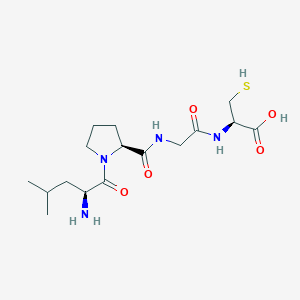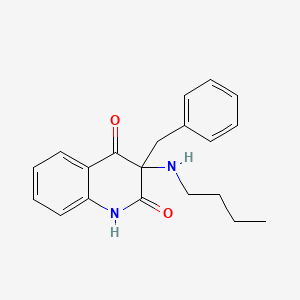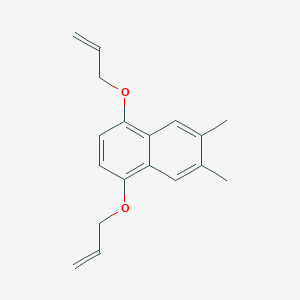
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features two propenyloxy groups attached to the naphthalene ring at positions 1 and 4, with additional methyl groups at positions 6 and 7. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- typically involves the alkylation of naphthalene derivatives. One common method includes the reaction of 6,7-dimethyl-1,4-dihydroxynaphthalene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The propenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation of the propenyloxy groups can yield saturated alkoxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkoxy derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- involves its interaction with molecular targets through its functional groups. The propenyloxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene, 2,6-dimethyl-
- Naphthalene, 2,7-dimethyl-
- Naphthalene, 1,6-dimethyl-4-(1-methylethyl)-
Uniqueness
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- is unique due to the presence of both propenyloxy and methyl groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups on the naphthalene ring allows for unique interactions and applications compared to other dimethyl naphthalene derivatives.
Properties
CAS No. |
784189-69-1 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
6,7-dimethyl-1,4-bis(prop-2-enoxy)naphthalene |
InChI |
InChI=1S/C18H20O2/c1-5-9-19-17-7-8-18(20-10-6-2)16-12-14(4)13(3)11-15(16)17/h5-8,11-12H,1-2,9-10H2,3-4H3 |
InChI Key |
NJOFQYKHNFPERX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=C1C)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
